3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid, 95% (also known as 3M4MSPB) is a synthetic organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 310.37 g/mol and a melting point of 86-88°C. 3M4MSPB is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies, drug development, and molecular biology.
Scientific Research Applications
3M4MSPB has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and molecular biology. In biochemical and physiological studies, it has been used as a reagent to study enzyme activity, protein binding, and DNA binding. In drug development, it has been used to study the activity of drugs on various targets and to identify novel drug targets. In molecular biology, it has been used to study gene expression, protein synthesis, and protein-protein interactions.
Mechanism of Action
The mechanism of action of 3M4MSPB is not fully understood. However, it is believed to act as an inhibitor of enzyme activity, protein binding, and DNA binding. It is thought to bind to the active site of enzymes and proteins, blocking their activity. It is also thought to bind to DNA, preventing the synthesis of proteins.
Biochemical and Physiological Effects
3M4MSPB has been found to have a variety of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of enzymes and proteins, as well as to bind to DNA. In physiological studies, it has been found to have an anti-inflammatory effect, to reduce pain and swelling, and to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of 3M4MSPB in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it an attractive reagent for researchers. It is also a highly stable compound, making it suitable for use in long-term experiments. Additionally, it has a wide range of applications, making it a versatile reagent for researchers.
However, there are also some limitations to the use of 3M4MSPB in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Future Directions
There are several potential future directions for the use of 3M4MSPB in scientific research. It could be used to study the interaction between enzymes and proteins, as well as the interaction between DNA and proteins. Additionally, it could be used to identify novel drug targets and to study the effects of drugs on various targets. It could also be used to study the effects of environmental toxins on the biochemical and physiological processes of organisms. Finally, it could be used to study the effects of genetic mutations on biochemical and physiological processes.
Synthesis Methods
3M4MSPB can be synthesized through a two-step process. First, 4-methylsulfonylphenyl benzoic acid is reacted with 3-chloropropionic acid in the presence of a base to form 3-methyl-4-(4-methylsulfonylphenyl)benzoic acid. This reaction is carried out in a solvent such as dichloromethane at a temperature of 0-5°C. The second step involves the purification of the acid by recrystallization in a solvent such as methanol or ethanol.
properties
IUPAC Name |
3-methyl-4-(4-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(7-4-11)20(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPFWJWXILDSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691640 |
Source
|
Record name | 4'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1262010-49-0 |
Source
|
Record name | 4'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.